4'-Fluoro-3-(3,4,5-trifluorophenyl)propiophenone
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Overview
Description
4’-Fluoro-3-(3,4,5-trifluorophenyl)propiophenone is a chemical compound with the molecular formula C15H10F4O and a molecular weight of 282.23 g/mol . It is known for its applications as a starting material in the synthesis of pharmaceuticals and agrochemicals. The compound is characterized by the presence of fluorine atoms, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Fluoro-3-(3,4,5-trifluorophenyl)propiophenone typically involves the reaction of 4-fluorobenzaldehyde with 3,4,5-trifluorophenylacetic acid under specific conditions. The reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and a solvent like toluene. The mixture is heated to reflux, and the product is isolated through crystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity 4’-Fluoro-3-(3,4,5-trifluorophenyl)propiophenone .
Chemical Reactions Analysis
Types of Reactions
4’-Fluoro-3-(3,4,5-trifluorophenyl)propiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4’-Fluoro-3-(3,4,5-trifluorophenyl)propiophenone has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is a precursor in the development of pharmaceutical agents with potential therapeutic effects.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4’-Fluoro-3-(3,4,5-trifluorophenyl)propiophenone involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with enzyme active sites. This interaction can modulate enzyme activity and influence metabolic pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trifluoropropiophenone: Similar in structure but lacks the 4’-fluoro substituent.
4-Fluoroacetophenone: Contains a single fluorine atom on the phenyl ring.
3,4,5-Trifluorophenylboronic acid: Used in similar synthetic applications but has a boronic acid group instead of a ketone.
Uniqueness
4’-Fluoro-3-(3,4,5-trifluorophenyl)propiophenone is unique due to the presence of multiple fluorine atoms, which enhance its reactivity and stability. This makes it a valuable intermediate in the synthesis of various high-value compounds .
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F4O/c16-11-4-2-10(3-5-11)14(20)6-1-9-7-12(17)15(19)13(18)8-9/h2-5,7-8H,1,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGXNMCYUDPIWFG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCC2=CC(=C(C(=C2)F)F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40645010 |
Source
|
Record name | 1-(4-Fluorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40645010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898777-96-3 |
Source
|
Record name | 1-(4-Fluorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40645010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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